Validated Synthetic Utility as N-Cyclopropylmethyl-2-aminothiazole Precursor in Hantzsch Cyclization
N-Cyclopropylmethylthiourea is explicitly identified and utilized as the thiourea component in Hantzsch thiazole synthesis to generate N-cyclopropylmethyl-substituted 2-aminothiazole derivatives. This is documented in WO2007/028083 A2 (Eli Lilly and Company), where the compound serves as a key intermediate in the preparation of 5-HT2C receptor agonists [1]. In contrast, unsubstituted thiourea or alternative N-alkyl thioureas (e.g., N-methylthiourea, N-ethylthiourea) would yield structurally distinct 2-aminothiazole products with different N-substituents, directly impacting the pharmacological profile of the final target compounds. The patent explicitly references N-cyclopropylmethylthiourea on pages 139-140 as a discrete synthetic building block .
| Evidence Dimension | Synthetic precursor identity and product divergence |
|---|---|
| Target Compound Data | N-Cyclopropylmethylthiourea (CAS 618913-44-3); yields N-cyclopropylmethyl-substituted 2-aminothiazole scaffold |
| Comparator Or Baseline | Unsubstituted thiourea (CAS 62-56-6) or N-ethylthiourea (CAS 625-53-6); yields unsubstituted 2-aminothiazole or N-ethyl-substituted 2-aminothiazole, respectively |
| Quantified Difference | Structurally distinct N-substitution on the 2-aminothiazole core; this substitution pattern is critical for 5-HT2C receptor agonist activity as disclosed in WO2007/028083 A2 |
| Conditions | Hantzsch thiazole synthesis conditions as described in WO2007/028083 A2; reaction with α-haloketone intermediates |
Why This Matters
For procurement decisions, this establishes that N-cyclopropylmethylthiourea is the specific and required building block for synthesizing N-cyclopropylmethyl-2-aminothiazole-containing target molecules; substitution with any other N-alkyl thiourea would produce an unintended and pharmacologically distinct product scaffold.
- [1] Eli Lilly and Company. (2007). WO2007/028083 A2: 6-Arylalkylamino-2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C Receptor Agonists. World Intellectual Property Organization. View Source
